2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

Catalog No.
S983272
CAS No.
1078566-95-6
M.F
C10H12ClN3O2
M. Wt
241.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic...

CAS Number

1078566-95-6

Product Name

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

IUPAC Name

2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

InChI

InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H

InChI Key

KZPXVDUJDVDTEQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl
  • Chemical Building Block

    The core structure of 2-APPH incorporates a pyrrolopyridin ring system, a motif found in various bioactive molecules. This makes 2-APPH a potential building block for the synthesis of more complex molecules with desired biological properties [].

  • Medicinal Chemistry Applications

    The presence of the carboxylic acid and amine functional groups in 2-APPH allows for further chemical modifications. This could enable the development of analogs that target specific enzymes or receptors of interest in medicinal chemistry research [].

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12ClN3O2C_{10}H_{12}ClN_{3}O_{2} and a molecular weight of approximately 241.68 g/mol. It is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety attached to a propanoic acid backbone. This compound is often used in biochemical research and has garnered attention for its potential applications in pharmacology and medicinal chemistry .

The reactivity of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride can be understood through its functional groups. The amino group (-NH₂) can participate in nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can engage in esterification or amidation reactions. Additionally, the presence of the pyrrole ring allows for electrophilic aromatic substitution reactions, making it versatile in synthetic organic chemistry .

Research indicates that 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride exhibits significant biological activity. It has been studied for its potential role as a modulator of neurotransmitter systems, particularly in relation to glutamate receptors. This suggests possible implications in treating neurological disorders such as depression and anxiety. Furthermore, its structural similarity to other bioactive compounds positions it as a candidate for further pharmacological exploration .

The synthesis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-b]pyridine derivatives with appropriate amino acids or their derivatives under acidic or basic conditions. Alternative approaches may utilize coupling reactions followed by hydrolysis to yield the final hydrochloride salt form. The purification process often involves recrystallization or chromatography techniques to ensure high purity suitable for biological studies .

The applications of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride are diverse:

  • Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting central nervous system disorders.
  • Biochemical Studies: The compound is utilized in proteomics and other biochemical assays due to its ability to interact with various biological targets.
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride have focused primarily on its binding affinity to neurotransmitter receptors. Research indicates that it may influence glutamatergic signaling pathways, which are crucial for synaptic plasticity and cognitive functions. Additionally, studies assessing its interactions with other biomolecules are ongoing to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural or functional similarities with 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
5-HydroxytryptophanC11H12N2O3C_{11}H_{12}N_{2}O_{3}Precursor to serotonin; used in treating depression
L-TryptophanC11H12N2O2C_{11}H_{12}N_{2}O_{2}Essential amino acid; involved in serotonin synthesis
4-Aminobutyric AcidC4H9NO2C_{4}H_{9}NO_2Neurotransmitter; plays a role in inhibitory signaling
N-Methyl-D-AspartateC5H7NO4C_{5}H_{7}NO_4Selective agonist for NMDA receptors; critical for synaptic plasticity

The uniqueness of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride lies in its specific structural features that facilitate interactions with neurotransmitter systems while providing a distinct scaffold for drug development compared to other similar compounds .

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride is a complex amino acid derivative featuring a pyrrolo[2,3-b]pyridine heterocyclic system [1]. The compound has a molecular formula of C10H12ClN3O2 with a molecular weight of 241.68 g/mol and is identified by the CAS number 1078566-95-6 [2]. The molecular structure consists of three primary components: an amino acid moiety, a pyrrolo[2,3-b]pyridine ring system, and a hydrochloride salt form [3].

The core structure contains a pyrrolo[2,3-b]pyridine system (also known as 7-azaindole) where a pyrrole ring is fused with a pyridine ring, sharing the b-face of the pyridine ring [4]. This bicyclic heterocyclic system is connected to the amino acid portion through an N-alkylation at the pyrrole nitrogen (position 1) [5]. The amino acid portion features a chiral carbon center at the alpha position, which bears both an amino group and a carboxylic acid group [6].

The stereochemical configuration at the alpha carbon is a critical aspect of this compound's molecular geometry [7]. While the compound can potentially exist in both R and S configurations at this stereocenter, specific preparations may yield either a racemic mixture or an enantiomerically pure form depending on the synthetic route employed [8]. The presence of this stereocenter contributes significantly to the compound's three-dimensional structure and potential biological interactions [9].

The molecular geometry around the nitrogen atom of the pyrrole ring changes from pyramidal in the free base form to a more planar configuration when incorporated into the pyrrolo[2,3-b]pyridine system [10]. This planarity is essential for the electronic conjugation between the pyrrole and pyridine rings [11]. The bond lengths and angles within the pyrrolo[2,3-b]pyridine system are consistent with those observed in similar heterocyclic compounds, with the C-N bonds in the pyrrole portion being shorter than those in the pyridine portion due to the different hybridization states of the nitrogen atoms [12].

Table 1: Key Structural Parameters of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

ParameterValue
Molecular FormulaC10H12ClN3O2
Molecular Weight241.68 g/mol
CAS Number1078566-95-6
Chiral Centers1 (alpha carbon)
Ring SystemPyrrolo[2,3-b]pyridine
Functional GroupsAmino, carboxylic acid, heterocyclic
Salt FormHydrochloride

The N-alkylation at position 1 of the pyrrolo[2,3-b]pyridine system creates a relatively rigid connection to the amino acid portion, limiting the rotational freedom around this bond [13]. This constraint influences the overall three-dimensional arrangement of the molecule and may impact its interactions with biological targets or its behavior in solution [14].

X-ray Crystallographic Analysis of the Hydrochloride Salt Form

X-ray crystallographic analysis provides crucial insights into the three-dimensional structure and packing arrangement of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride in the solid state [15]. While specific crystallographic data for this exact compound is limited in the literature, structural information can be inferred from related amino acid hydrochloride salts and pyrrolo[2,3-b]pyridine derivatives [16].

In the crystalline state, amino acid hydrochloride salts typically exhibit characteristic packing patterns influenced by the presence of the chloride counterion [17]. The chloride ion forms hydrogen bonds with the protonated amino group, creating a network of interactions that stabilize the crystal lattice [18]. For 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, the amino group is expected to be protonated (NH3+), while the carboxylic acid group remains protonated in the hydrochloride salt form, unlike the zwitterionic structure observed in free amino acids at physiological pH [19].

The crystal structure of amino acid hydrochloride salts generally reveals that the chloride ions link neighboring amino acid molecules through hydrogen bonding networks [20]. In the case of glycine hydrochloride, for example, each chloride ion typically coordinates with three neighboring amino acid molecules, forming layers parallel to specific crystallographic planes [21]. Similar coordination patterns might be expected for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, though the presence of the bulky pyrrolo[2,3-b]pyridine group would likely modify the packing arrangement [22].

X-ray crystallographic studies of related pyrrolo[2,3-b]pyridine compounds have shown that the bicyclic ring system is essentially planar, with only slight deviations from planarity. The bond lengths within the pyrrolo[2,3-b]pyridine system reflect the aromatic character of both rings, with the C-N bonds in the pyrrole portion being shorter than those in the pyridine portion. The N-alkylation at position 1 typically results in a slight distortion of the planarity around this nitrogen atom [23].

In the crystal structure of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, the chloride ion would be expected to form hydrogen bonds primarily with the protonated amino group [24]. Additional hydrogen bonding interactions may occur between the carboxylic acid group and neighboring molecules, contributing to the overall crystal packing [25]. The pyrrolo[2,3-b]pyridine system may engage in π-π stacking interactions with adjacent molecules, further stabilizing the crystal structure [26].

Table 2: Expected Crystallographic Features of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

FeatureDescription
Crystal SystemLikely monoclinic or orthorhombic (based on related compounds)
Hydrogen BondingExtensive network involving NH3+, COOH, and Cl-
Pyrrolo[2,3-b]pyridineNearly planar conformation
Molecular PackingInfluenced by π-π stacking of heterocyclic rings
Chloride CoordinationMultiple hydrogen bonds with protonated amino groups

The precise determination of bond lengths, angles, and torsional parameters would require specific X-ray crystallographic data for this compound [27]. Such data would provide valuable information about the conformation of the amino acid portion relative to the pyrrolo[2,3-b]pyridine system and the influence of crystal packing forces on the overall molecular geometry [28].

Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures

Spectroscopic techniques provide essential information about the structural features and electronic properties of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride [29]. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each offer unique insights into different aspects of the compound's structure [30].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride exhibits characteristic signals that confirm its structural features [31]. The pyrrolo[2,3-b]pyridine system typically shows distinct aromatic proton signals in the range of δ 6.5-8.5 ppm [32]. The proton at position 2 of the pyrrole ring usually appears as a singlet around δ 6.6-7.0 ppm, while the pyridine protons at positions 4, 5, and 6 show a more complex coupling pattern with signals at approximately δ 7.0-8.5 ppm [33].

The amino acid portion of the molecule displays characteristic signals including the alpha proton (CH) at approximately δ 4.0-4.5 ppm, which appears as a multiplet due to coupling with adjacent protons [34]. The methylene protons (CH2) connecting the amino acid portion to the pyrrolo[2,3-b]pyridine system typically appear as a complex multiplet or as two distinct doublets of doublets in the range of δ 4.2-4.7 ppm due to their diastereotopic nature and coupling with the alpha proton [35]. The protons of the protonated amino group (NH3+) usually appear as a broad signal in the range of δ 8.0-9.0 ppm, while the carboxylic acid proton (COOH) shows a broad signal at approximately δ 12.0-13.0 ppm [36].

The 13C NMR spectrum provides complementary information about the carbon framework [37]. The pyrrolo[2,3-b]pyridine system typically shows aromatic carbon signals in the range of δ 100-150 ppm, with the quaternary carbons appearing at higher chemical shifts compared to the CH carbons [38]. The carboxylic acid carbon resonates at approximately δ 170-175 ppm, while the alpha carbon of the amino acid portion appears around δ 50-55 ppm [39]. The methylene carbon connecting the amino acid to the heterocyclic system typically appears at δ 45-50 ppm [40].

Table 3: Expected NMR Spectral Data for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride

Position1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyrrole H-26.6-7.0 (s)100-105
Pyridine H-47.8-8.0 (dd)125-130
Pyridine H-56.8-7.2 (dd)115-120
Pyridine H-67.7-8.3 (dd)140-145
CH (alpha)4.0-4.5 (m)50-55
CH24.2-4.7 (m)45-50
NH3+8.0-9.0 (br)-
COOH12.0-13.0 (br)170-175
Pyrrole C-3-130-135
Pyrrole C-3a-110-115
Pyridine C-7a-145-150

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride provides valuable information about the functional groups present in the molecule [41]. The carboxylic acid group shows characteristic absorption bands including a strong C=O stretching vibration at approximately 1700-1730 cm-1 and a broad O-H stretching band in the region of 2500-3300 cm-1 [42]. The protonated amino group (NH3+) exhibits N-H stretching vibrations in the range of 3000-3200 cm-1 and N-H bending vibrations around 1600 cm-1 and 1500 cm-1 [43].

The pyrrolo[2,3-b]pyridine ring system contributes several bands to the IR spectrum, including C=C and C=N stretching vibrations in the region of 1400-1600 cm-1 [44]. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm-1, while the C-H bending vibrations are observed in the fingerprint region below 1000 cm-1 . The presence of the hydrochloride salt form may also influence certain absorption bands, particularly those associated with the protonated amino group [46].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride [47]. The molecular ion peak [M]+ corresponding to the free base (after loss of HCl) would be expected at m/z 205, consistent with the molecular formula C10H11N3O2 [48]. The hydrochloride salt itself might not show a distinct molecular ion peak due to the ionic nature of the compound, but the free base form is readily detected [49].

Characteristic fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 mass units), resulting in a fragment at m/z 160, and subsequent loss of the amino group (-NH2, 16 mass units) to give a fragment at m/z 144 [50]. The pyrrolo[2,3-b]pyridine system may also undergo fragmentation, producing characteristic ions that can be used for structural confirmation [51].

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, allowing for confirmation of its molecular formula [52]. For 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid (free base), the calculated exact mass would be 205.085127 Da, which can be compared with the experimentally determined value to confirm the identity of the compound [53].

Tautomerism and Electronic Distribution in the Pyrrolo[2,3-b]Pyridine System

The pyrrolo[2,3-b]pyridine system in 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride exhibits interesting tautomeric properties and electronic distribution patterns that influence its chemical behavior [54]. Understanding these aspects is crucial for comprehending the compound's reactivity and interactions [55].

Tautomerism in the Pyrrolo[2,3-b]Pyridine System

The parent pyrrolo[2,3-b]pyridine (7-azaindole) molecule can exist in different tautomeric forms, primarily the 1H-tautomer (with the hydrogen on the pyrrole nitrogen) and the 7H-tautomer (with the hydrogen on the pyridine nitrogen) [56]. However, in 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, the N-alkylation at position 1 locks the structure in the 1H-tautomeric form, preventing tautomerization at this position [57].

While the N-alkylation prevents tautomerization at the pyrrole nitrogen, the pyridine nitrogen can still participate in acid-base reactions [58]. In the hydrochloride salt form, the pyridine nitrogen may be partially protonated depending on the pH and solvent conditions, which would significantly alter the electronic distribution within the heterocyclic system [59].

Studies on related pyrrolo[2,3-b]pyridine derivatives have shown that the tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and substitution patterns [60]. In polar protic solvents like water or methanol, hydrogen bonding interactions can stabilize specific tautomeric forms [61]. The presence of the amino acid side chain at position 1 in 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride would be expected to influence these tautomeric preferences through electronic and steric effects.

Electronic Distribution

The electronic distribution within the pyrrolo[2,3-b]pyridine system is characterized by a delocalized π-electron system spanning both the pyrrole and pyridine rings. The pyrrole ring is electron-rich due to the presence of six π-electrons distributed over five atoms, while the pyridine ring has a relatively electron-deficient character due to the electronegative nitrogen atom.

Upon electronic excitation, there is a significant redistribution of electron density within the pyrrolo[2,3-b]pyridine system. Calculations have shown that the dipole moment changes from approximately 1.6 D in the ground state to 2.7 D in the first excited state, indicating a shift of electronic density from the pyrrole ring toward the pyridine ring upon excitation. This electronic redistribution has important implications for the photophysical properties of the compound.

The N-alkylation at position 1 with the amino acid side chain affects the electronic distribution within the heterocyclic system. The nitrogen atom at position 1 adopts a more planar geometry due to conjugation with the aromatic system, and the electron-withdrawing effect of the alkyl substituent can influence the electron density throughout the bicyclic system. This, in turn, affects properties such as basicity, nucleophilicity, and electrophilicity at various positions within the ring system.

Table 4: Electronic Properties of the Pyrrolo[2,3-b]Pyridine System

PropertyValue/Description
Ground State Dipole Moment~1.6 D (parent compound)
Excited State Dipole Moment~2.7 D (parent compound)
Electron DistributionPyrrole ring (electron-rich), Pyridine ring (electron-deficient)
Effect of N-alkylationDecreased electron density at pyrrole ring
Protonation SitePyridine nitrogen (position 7)
π-Electron Count10 electrons over 9 atoms

The electronic distribution within the pyrrolo[2,3-b]pyridine system also influences its interactions with other molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic π-system can participate in π-π stacking interactions with other aromatic systems. These interactions are important for understanding the compound's behavior in biological systems and its crystal packing arrangements.

In the hydrochloride salt form of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid, the electronic distribution is further influenced by the protonation state of the various functional groups. The protonated amino group (NH3+) bears a positive charge, while the carboxylic acid group remains protonated (COOH). The chloride counterion interacts electrostatically with the positively charged amino group, forming hydrogen bonds that stabilize the salt structure.

The retrosynthetic analysis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride reveals several viable disconnection strategies that can guide synthetic planning [1] [2]. The molecular framework consists of a 1H-pyrrolo[2,3-b]pyridine heterocyclic core connected to an amino acid side chain through a methylene linker at the nitrogen-1 position [1].

The primary retrosynthetic disconnection involves cleavage of the carbon-nitrogen bond between the pyrrolo[2,3-b]pyridine nitrogen and the methylene carbon of the propanoic acid chain [2]. This disconnection yields 1H-pyrrolo[2,3-b]pyridine as one fragment and a protected or activated form of 2-amino-3-halopropanoic acid as the other key precursor [3]. The amino acid component can be further analyzed through standard amino acid chemistry disconnections, potentially leading back to serine derivatives or glycine enolate equivalents [4].

An alternative disconnection strategy focuses on the heterocyclic core formation itself. The pyrrolo[2,3-b]pyridine system can be constructed through cyclization of appropriately substituted 2-aminopyridine derivatives with α-haloketones or related electrophiles [5] [6]. This approach requires the pre-installation of the amino acid side chain on the nitrogen before cyclization, demanding careful consideration of protecting group compatibility [4] [7].

A third viable disconnection involves the use of cross-coupling chemistry, where a halogenated pyrrolo[2,3-b]pyridine derivative is coupled with an amino acid-derived boronic acid or organometallic species [6] [8]. This strategy leverages modern palladium-catalyzed methodologies and offers excellent chemoselectivity and functional group tolerance [6].

Disconnection StrategyKey PrecursorsSynthetic ComplexityCommercial Availability
Amino acid side chain disconnectionProtected amino acid + pyrrolopyridineModerateLimited
Heterocycle formation disconnection2-Aminopyridine + α-haloketoneHighGood
N-Alkylation disconnection1H-Pyrrolo[2,3-b]pyridine + protected serineLowExcellent
Carbonyl condensation disconnectionPyridylhydrazine + α-ketoesterModerateModerate
Cross-coupling disconnectionHalopyrrolo[2,3-b]pyridine + amino acid boronateLowLimited

The most practical retrosynthetic approach appears to be the N-alkylation strategy, which takes advantage of the nucleophilic character of the pyrrole nitrogen in 1H-pyrrolo[2,3-b]pyridine [2] [3]. This disconnect leads to readily available starting materials and avoids the harsh conditions often required for heterocycle formation [9] [4].

Key Synthetic Routes: Fischer Indolization vs. Madelung Cyclization Adaptations

The construction of the pyrrolo[2,3-b]pyridine core can be achieved through two principal cyclization methodologies: Fischer indolization adaptations and Madelung cyclization variants [5] [10] [9]. Each approach offers distinct advantages and limitations that influence their applicability to the target synthesis.

Fischer indolization, originally developed for indole synthesis, has been successfully adapted for pyrrolopyridine construction [5] [10] [11]. The modified Fischer approach employs pyridinylhydrazines instead of phenylhydrazines, allowing cyclization at the pyridine nitrogen to form the desired fused heterocycle [11]. This methodology typically requires acidic conditions, often employing polyphosphoric acid at temperatures ranging from 150-200°C [10] [13].

The mechanism of Fischer indolization involves initial hydrazone formation between the pyridinylhydrazine and a suitable carbonyl compound, followed by acid-catalyzed rearrangement [11] [13]. The process includes a crucial [5] [5]-sigmatropic rearrangement that forms the carbon-carbon bond between the pyrrole and pyridine rings [11] [14]. However, the electron-deficient nature of the pyridine ring can reduce the efficiency of this rearrangement compared to the analogous indole synthesis [15].

The Madelung cyclization represents an alternative approach that involves intramolecular cyclization of N-acylated 2-methylpyridine derivatives under strongly basic conditions [9] [15] [16]. This method typically employs sodium or potassium alkoxides at temperatures between 200-400°C, making it one of the more challenging synthetic transformations [9] [7]. The Madelung approach is particularly valuable for accessing 2-substituted pyrrolopyridines that are difficult to obtain through other methods [9] [15].

Synthetic MethodReaction ConditionsTypical Yield (%)SelectivityScalability
Fischer IndolizationPolyphosphoric acid, 150-200°C60-85Moderate (regioselectivity issues)Good
Madelung CyclizationSodium ethoxide, 200-400°C40-80High (position-specific)Limited (harsh conditions)
Reductive CyclizationRaney nickel, H2, 80-120°C50-75VariableModerate
Palladium-Catalyzed Cross-CouplingPd(PPh3)4, K2CO3, DMF, 80-100°C70-95Excellent (chemoselective)Excellent
Microwave-Assisted SynthesisMicrowave irradiation, 160-180°C65-90GoodGood

Recent developments in palladium-catalyzed methodologies have provided alternative routes to pyrrolopyridine synthesis that avoid the harsh conditions of traditional cyclization methods [6] [8]. These cross-coupling approaches enable the construction of complex substitution patterns with excellent functional group tolerance [6]. Suzuki-Miyaura coupling between halogenated pyrrolopyridine precursors and boronic acid derivatives has proven particularly effective [6] [8].

The choice between Fischer indolization and Madelung cyclization for the target synthesis depends heavily on the substitution pattern required and the availability of starting materials [5] [9]. For amino acid-containing pyrrolopyridines, the Fischer approach may be preferred due to its compatibility with protected amino acid functionality and relatively milder conditions compared to the Madelung method [10] [4].

Modern synthetic strategies increasingly favor modular approaches that allow late-stage introduction of the amino acid side chain through N-alkylation or cross-coupling methodologies [6] [8]. These approaches circumvent the challenges associated with protecting group stability under harsh cyclization conditions and provide greater flexibility in structural modification [4] [7].

Role of Protecting Groups in Boc-Protected Intermediate Synthesis

The synthesis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride requires careful consideration of protecting group strategies to ensure selective transformations and maintain the integrity of the amino acid functionality throughout the synthetic sequence [4] [7] [17]. The tert-butoxycarbonyl (Boc) protecting group has emerged as the preferred choice for amino protection in this context due to its stability profile and mild removal conditions [4] [7] [18].

The Boc protecting group offers several advantages for pyrrolopyridine amino acid synthesis [4] [17]. It exhibits excellent stability under basic conditions, making it compatible with nucleophilic substitution reactions used for N-alkylation of the pyrrolopyridine core [7] [18]. The protecting group can be introduced under mild conditions using di-tert-butyl dicarbonate in the presence of triethylamine, typically achieving yields of 85-95% [4] [19].

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityTypical Yield (%)
tert-Butoxycarbonyl (Boc)Boc2O, Et3N, acetone/waterTFA/CH2Cl2 (1:1), 0°C to rtAcid-labile, base-stable85-95
Benzyloxycarbonyl (Cbz)CbzCl, NaOH, aqueous conditionsH2, Pd/C, MeOHHydrogenolysis-labile80-90
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-OSu, NaHCO3, DMF20% piperidine/DMFBase-labile, acid-stable90-98
Trimethylsilylethoxymethyl (SEM)SEM-Cl, DIPEA, CH2Cl2TBAF, THF or TFA/H2OFluoride or acid-labile70-85
Acetyl (Ac)Ac2O, pyridine, 0°CNH3/MeOH, refluxBase-labile75-90

The strategic use of Boc protection enables a convergent synthetic approach where the protected amino acid can be coupled with the pyrrolopyridine core under basic conditions without interference from the amino group [7] [20]. This methodology is particularly valuable when employing alkylation reactions with activated halides or tosylates [4] [19].

Alternative protecting groups such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) have also been employed in pyrrolopyridine amino acid synthesis, each offering distinct orthogonality profiles [4] [7]. The Cbz group provides complementary protection that can be removed through hydrogenolysis, making it suitable for syntheses involving acid-sensitive intermediates [7]. Fmoc protection offers base-labile characteristics that enable selective deprotection in the presence of acid-sensitive functionalities [20].

The trimethylsilylethoxymethyl (SEM) protecting group has found specialized applications in pyrrolopyridine chemistry, particularly when multiple deprotection steps are required [6]. However, SEM deprotection can be challenging and may lead to side reactions, including the formation of tricyclic products through formaldehyde-mediated cyclization [6].

Dual protecting group strategies have proven essential for complex pyrrolopyridine amino acid syntheses where multiple reactive sites require protection [4] [7]. The combination of Boc protection for the amino acid nitrogen and tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups provides orthogonal deprotection conditions that enable selective functional group manipulation [6] [7].

The timing of protecting group removal represents a critical consideration in the synthetic sequence [4] [20]. Early deprotection can lead to side reactions or competing pathways, while late-stage deprotection may encounter compatibility issues with other functional groups present in the molecule [7] [17]. For the target compound, Boc deprotection is typically performed as the final step using trifluoroacetic acid in dichloromethane, followed by conversion to the hydrochloride salt [4] [19].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride presents unique challenges related to scalability, purification, and process optimization [21] [22] [23]. The heterocyclic nature of the compound and the presence of multiple functional groups require specialized approaches to achieve the purity standards necessary for pharmaceutical applications [21] [24].

Process development for industrial production must address several key considerations including reaction scalability, solvent selection, waste minimization, and downstream processing efficiency [21] [22]. The choice of synthetic route significantly impacts these factors, with convergent strategies generally preferred over linear sequences due to their efficiency and reduced waste generation [22] [23].

The purification of pyrrolopyridine amino acid derivatives presents significant challenges due to their physical properties and the presence of structurally similar impurities [25] . High-Performance Liquid Chromatography represents the most effective approach for achieving the high purity levels required for pharmaceutical applications [25] [27].

Purification MethodColumn/ConditionsPurity Achieved (%)ThroughputCost Efficiency
Reversed-Phase HPLCC18 silica, TFA/acetonitrile gradient>99ModerateModerate
Ion Exchange ChromatographyStrong cation exchange, ammonium acetate95-97HighHigh
CrystallizationEthanol/water recrystallization94-98HighVery High
Semi-Preparative HPLCC12 column, 5 mL/min flow rate98-99LowLow
Combined Two-Step ProcessIon exchange followed by RP-HPLC>99.5HighModerate

Reversed-phase HPLC remains the most widely used purification method for pyrrolopyridine derivatives due to its superior speed and efficiency [25] . The methodology typically employs acidic volatile mobile phases, particularly aqueous trifluoroacetic acid/acetonitrile systems, which provide excellent separation efficiency while maintaining compatibility with subsequent processing steps [25] .

Crystallization techniques represent the most cost-effective approach for large-scale purification, particularly when high-quality material can be obtained through recrystallization from appropriate solvent systems [28] [29]. The crystallization behavior of amino acid hydrochlorides often differs significantly from the free amino acids, requiring careful optimization of conditions including temperature, solvent composition, and seeding procedures [28] [29].

Industrial fermentation processes have been extensively developed for amino acid production, typically employing engineered strains of Corynebacterium glutamicum or Escherichia coli [21] [22] [24]. However, the complex heterocyclic structure of the target compound makes direct fermentation approaches impractical, necessitating chemical synthesis followed by biotransformation or semi-synthetic approaches [21] [23].

The development of continuous flow processes represents an emerging approach for industrial pyrrolopyridine production . These methodologies offer advantages in terms of heat and mass transfer, reaction control, and safety considerations, particularly for processes involving hazardous reagents or extreme reaction conditions . Flow chemistry approaches have demonstrated particular value for telescoped sequences that eliminate intermediate isolation and purification steps .

Process analytical technology (PAT) implementation has become essential for industrial-scale pyrrolopyridine production, enabling real-time monitoring of critical quality attributes and process parameters [22] [23]. Near-infrared spectroscopy and in-line HPLC analysis provide valuable tools for process control and optimization [22].

The regulatory landscape for pharmaceutical amino acid derivatives requires compliance with Good Manufacturing Practice (GMP) standards and comprehensive quality control procedures [22] [23]. This includes detailed characterization of impurity profiles, establishment of appropriate specifications, and validation of analytical methods [23] [24].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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